molecular formula C6H9IN2 B8291418 4-isopropyl-5-iodo-1H-imidazole

4-isopropyl-5-iodo-1H-imidazole

Cat. No.: B8291418
M. Wt: 236.05 g/mol
InChI Key: DGJDVKZIKVQRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-5-iodo-1H-imidazole is a specialized iodinated heterocyclic compound offered as a key chemical building block for research and development applications. Imidazole derivatives are electron-rich, nitrogen-containing heterocycles known for their versatile pharmacological properties and their ability to form supramolecular complexes through various non-covalent interactions . The iodine atom on the imidazole ring serves as an excellent functional handle for further synthetic elaboration, making this compound a valuable intermediate in the synthesis of more complex molecules for potential use in medicinal chemistry and drug discovery . Researchers utilize such iodinated imidazoles as precursors in cross-coupling reactions to create novel compounds for biological screening. Imidazole-based structures are found in agents studied for a range of activities, including antimicrobial and anticancer properties . This product is intended for use in laboratory research only. This compound is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Please consult the safety data sheet prior to handling.

Properties

Molecular Formula

C6H9IN2

Molecular Weight

236.05 g/mol

IUPAC Name

4-iodo-5-propan-2-yl-1H-imidazole

InChI

InChI=1S/C6H9IN2/c1-4(2)5-6(7)9-3-8-5/h3-4H,1-2H3,(H,8,9)

InChI Key

DGJDVKZIKVQRLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=CN1)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Melting Points and Substituent Effects

Compound Substituents (Position) Melting Point (°C) Reference
4-Isopropyl-5-iodo-1H-imidazole 4-isopropyl, 5-iodo Not reported -
Compound 8 5-iodo, indole-chloro >200
Compound 11 4-methoxybenzyl 159–160
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) 5-formyl, 1-fluorobenzyl 55.5–57.5

Spectroscopic Characteristics

  • NMR Spectroscopy :
    • The iodine atom in 5-iodoimidazoles induces deshielding in adjacent protons. For instance, in Compound 8 , the imidazole proton resonates at δ 7.78 ppm in $^1$H NMR, while the 4-methoxybenzyl derivative (Compound 11) shows aromatic protons at δ 7.46–7.04 ppm .
    • Isopropyl groups typically exhibit split signals in $^1$H NMR (e.g., δ 1.39 ppm for CH₃ in 4b ), which would align with 4-isopropyl substituents in the target compound.

Reactivity and Stability

  • Halogen Reactivity : The iodine atom in this compound may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), similar to Compound 8–10 , which utilize iodobenzyl groups for further functionalization .
  • Electron-Withdrawing vs.

Preparation Methods

Alkaline-Mediated Iodination

The most straightforward approach involves iodinating 1-isopropylimidazole under alkaline conditions. In this method, iodine reacts with the imidazole core in the presence of sodium hydroxide or potassium hydroxide, typically in aqueous or polar aprotic solvents.

Procedure :

  • Substrate Preparation : 1-Isopropylimidazole is synthesized via alkylation of imidazole with isopropyl bromide under basic conditions.

  • Iodination : The substrate is treated with iodine (1:1–2.8 molar ratio) in NaOH (2–4 eq.) at 0–120°C for 2–24 hours.

  • Workup : The reaction is quenched with hydrochloric acid, and the product is isolated via filtration or extraction.

Key Data :

ParameterValueSource
Yield70–85% (crude)
Optimal Temp.80–100°C
SolventWater/THF (1:1)

Mechanistic Insight :
The alkaline environment deprotonates the imidazole, enhancing nucleophilicity at the 5-position. Iodine acts as an electrophile, favored by the electron-donating isopropyl group at position 1.

Two-Step Diiodination and Selective Deiodination

Synthesis of 4,5-Diiodo-1-Isopropylimidazole

This method first introduces iodine at both positions 4 and 5, followed by selective removal of one iodine atom.

Procedure :

  • Diiodination : 1-Isopropylimidazole reacts with excess iodine (2.8 eq.) in NaOH/water at 80°C for 3 hours.

  • Deiodination : Sodium sulfite (1–5 eq.) selectively reduces the 4-iodo group in DMF/water at 100°C.

Key Data :

ParameterValueSource
Diiodination Yield85%
Deiodination Yield73–81%
Selectivity5-Iodo retained

Advantages :

  • High regioselectivity due to steric hindrance from the isopropyl group.

  • Scalable with recyclable solvents (e.g., THF).

Oxidative Iodination with Hydrogen Peroxide

Methodology

Oxidizing agents like hydrogen peroxide facilitate iodine incorporation under milder conditions, avoiding harsh bases.

Procedure :

  • Reaction : 1-Isopropylimidazole, iodine (1.2 eq.), and H₂O₂ (1.5 eq.) react in dichloromethane at 25°C for 12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Key Data :

ParameterValueSource
Yield65–72%
Purity>95% (HPLC)

Limitations :

  • Requires rigorous moisture control.

  • Lower yields compared to alkaline methods.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial processes prioritize atom economy and waste reduction. A patented continuous flow method achieves this by integrating iodination and deiodination in a single reactor.

Procedure :

  • Flow Reactor : 1-Isopropylimidazole and iodine are pumped through a heated (100°C) tubular reactor with NaOH.

  • In-Line Quenching : Effluent is mixed with Na₂SO₃ to remove excess iodine.

  • Crystallization : Product crystallizes upon cooling, with >90% recovery.

Key Metrics :

ParameterValueSource
Throughput1.2 kg/hour
Waste Reduction40% vs. batch

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Alkaline Iodination70–8585–90High120–150
Diiodination/Deiodination73–8190–95Moderate180–220
Oxidative Iodination65–72>95Low250–300
Continuous Flow>9098High100–130

Q & A

Q. What are the recommended synthetic routes for 4-isopropyl-5-iodo-1H-imidazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The synthesis of substituted imidazoles typically involves cyclocondensation of α-keto aldehydes with ammonium acetate or iodine-mediated electrophilic substitution. For iodinated derivatives like this compound, iodine sources (e.g., N-iodosuccinimide) in polar aprotic solvents (DMF or DMSO) under inert atmospheres are critical to avoid side reactions. Regioselectivity is controlled by steric and electronic factors: the isopropyl group at position 4 directs iodination to position 5 due to its electron-donating inductive effect and steric hindrance .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H NMR : The imidazole ring protons (positions 1 and 3) appear as singlets in the range δ 7.2–7.8 ppm. The isopropyl group shows a septet (δ 2.8–3.1 ppm) for the methine proton and doublets for methyl groups (δ 1.2–1.4 ppm).
  • ¹³C NMR : The iodine atom at C5 causes deshielding, shifting the C5 signal to δ 125–130 ppm.
  • FTIR : Stretching vibrations for C-I appear at ~500 cm⁻¹, and N-H (imidazole) at ~3400 cm⁻¹. Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What solvent systems and storage conditions optimize stability for this compound?

  • Methodological Answer : Due to the labile C-I bond, avoid light, moisture, and protic solvents. Store in amber vials under argon at –20°C. Use anhydrous DMSO or dichloromethane for dissolution. Stability assays via HPLC (C18 column, acetonitrile/water gradient) can monitor degradation products over time .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment. The iodine atom acts as a leaving group in Suzuki-Miyaura couplings, with Pd(PPh₃)₄ catalysts. Frontier Molecular Orbital (FMO) analysis reveals the HOMO localization on C5, favoring oxidative addition with palladium .

Q. What strategies resolve contradictions in biological activity data for iodinated imidazoles?

  • Methodological Answer : Discrepancies in IC₅₀ values or binding affinities may arise from assay conditions (e.g., buffer pH, solvent residues). Normalize data using internal standards (e.g., β-actin in cell-based assays) and validate via orthogonal methods (SPR for binding kinetics vs. fluorescence polarization). Meta-analysis of structurally analogous compounds (e.g., 5-bromo-imidazoles) can contextualize results .

Q. How does isotopic labeling (e.g., ¹²⁵I) aid in pharmacokinetic studies of this compound?

  • Methodological Answer : Radiolabeling with ¹²⁵I enables tracking biodistribution in vivo. Synthesize the labeled analog via halogen exchange using Na¹²⁵I and CuI catalysis. Use gamma counters for quantification in plasma/tissue homogenates. Autoradiography or PET imaging can resolve spatial distribution, but account for in vivo deiodination via control experiments with free ¹²⁵I⁻ .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The isopropyl group introduces conformational flexibility, complicating crystallization. Use slow vapor diffusion with hexane/ethyl acetate mixtures. Co-crystallization with heavy atoms (e.g., PtCl₂) or host molecules (cyclodextrins) may stabilize the lattice. SC-XRD data collection at low temperatures (100 K) reduces thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.